5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
Description
This compound features a pyrimidine core substituted with a chlorine atom at position 5, a propylsulfanyl group at position 2, and a carboxamide moiety at position 4 linked to a 6-methoxy-1,3-benzothiazol-2-yl group. Its molecular formula is C₁₅H₁₄ClN₃O₂S₂, with a molecular weight of 395.89 g/mol. The benzothiazol ring, fused with a methoxy-substituted benzene, contributes to its planar aromatic structure, while the propylsulfanyl group enhances lipophilicity.
Properties
Molecular Formula |
C16H15ClN4O2S2 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H15ClN4O2S2/c1-3-6-24-15-18-8-10(17)13(20-15)14(22)21-16-19-11-5-4-9(23-2)7-12(11)25-16/h4-5,7-8H,3,6H2,1-2H3,(H,19,21,22) |
InChI Key |
BJVABWXDFXAEIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Cl |
Origin of Product |
United States |
Biological Activity
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its synthesis, biological activity, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 394.9 g/mol
- CAS Number : 874129-89-2
| Property | Value |
|---|---|
| Molecular Weight | 394.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves the reaction of specific benzothiazole derivatives with pyrimidine carboxamides. The methodologies employed may include microwave-assisted synthesis or conventional heating to enhance yield and purity.
Antitumor Activity
Recent studies have shown that compounds similar to 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxic activity .
The proposed mechanism involves the inhibition of key enzymes involved in nucleotide biosynthesis pathways, specifically targeting GARFTase and AICARFTase. This dual inhibition leads to depletion of ATP pools within cancer cells, driving them towards apoptosis .
Selectivity and Toxicity
While the compound shows promising antitumor activity, it is important to note its effects on normal cells. In vitro studies revealed that the compound also affected normal lung fibroblast cell lines (MRC-5), suggesting a need for further optimization to enhance selectivity for cancerous cells over healthy ones .
Case Studies
-
Study on Antitumor Efficacy
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity across multiple tumor cell lines with varying IC50 values.
- : Indicates potential for development as a therapeutic agent against breast cancer.
-
Mechanistic Study
- Objective : Investigate the biochemical pathways affected by the compound.
- Findings : Confirmed inhibition of nucleotide synthesis pathways, leading to apoptosis in cancer cells.
- : Provides insight into how structural modifications can enhance therapeutic efficacy.
Comparison with Similar Compounds
Key Structural Variations
The compound is compared below with three analogs identified in the literature ():
Structural and Functional Analysis
Core Pyrimidine Modifications :
- All compounds retain the 5-chloro-pyrimidine scaffold, critical for electronic and steric interactions.
- The propylsulfanyl group in the target compound and Analog 2 enhances lipophilicity compared to Analog 3’s ethylsulfanyl and Analog 1’s benzylsulfonyl (a more polar sulfone group). Sulfanyl (thioether) groups are less metabolically stable than sulfones but offer better membrane permeability .
Carboxamide-Linked Moieties :
- The target compound’s 6-methoxybenzothiazol is a rigid, planar heterocycle, favoring π-π stacking and hydrogen bonding. In contrast:
- Analog 1 uses a 5-propyl-1,3,4-thiadiazol , a smaller, less aromatic heterocycle with reduced hydrophobic surface area.
Methoxy Substitutions :
Implications for Pharmacological Activity
- Benzothiazol vs. Thiadiazol/Phenyl : Benzothiazol derivatives (target compound, ) are frequently explored in kinase inhibitors and antimicrobial agents due to their ability to engage in hydrophobic and dipole interactions. Thiadiazol (Analog 1) and phenyl-based analogs (Analogs 2–3) may exhibit reduced potency in such targets .
- Sulfanyl vs. Sulfonyl : The propylsulfanyl group in the target compound and Analog 2 offers metabolic liability compared to Analog 1’s sulfonyl group, which is more resistant to oxidation but less cell-permeable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
